molecular formula C10H19NO2 B8179095 (R)-tert-Butyl 2-amino-2-cyclobutylacetate

(R)-tert-Butyl 2-amino-2-cyclobutylacetate

Cat. No.: B8179095
M. Wt: 185.26 g/mol
InChI Key: SMRISVFMSQTDJS-MRVPVSSYSA-N
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Description

(R)-tert-Butyl 2-amino-2-cyclobutylacetate is a chiral cyclobutane-based building block of high value in medicinal chemistry and drug discovery. Its structure, featuring a sterically protected tert-butyl ester and a chiral amino acid center bound to a cyclobutyl ring, makes it a crucial intermediate for the synthesis of more complex bioactive molecules. The cyclobutane ring is increasingly explored in drug design for its ability to influence the conformation, metabolic stability, and physicochemical properties of lead compounds . This reagent is particularly valuable in the development of novel antiviral agents, as evidenced by research into cyclobutyl-containing compounds which have shown promise as potent inhibitors . The tert-butyl ester group provides excellent stability for storage and handling, while also serving as a protecting group that can be readily deprotected under mild acidic conditions to generate the corresponding carboxylic acid for further synthetic manipulation. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-2-cyclobutylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)7-5-4-6-7/h7-8H,4-6,11H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRISVFMSQTDJS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations in the Asymmetric Synthesis of R Tert Butyl 2 Amino 2 Cyclobutylacetate Analogues

Role of Chiral Catalysts and Auxiliaries in Stereocontrol

The cornerstone of asymmetric synthesis is the use of chiral molecules—catalysts or auxiliaries—to influence the three-dimensional outcome of a reaction, yielding one enantiomer or diastereomer preferentially. In the synthesis of chiral cyclobutane (B1203170) amino acids, both strategies are employed to achieve high levels of stereocontrol.

Chiral Auxiliaries: A common strategy involves covalently attaching a chiral auxiliary to the substrate. This auxiliary, often derived from a readily available natural product, directs the stereochemical course of a reaction and is subsequently removed. For instance, chiral cyclobutyl dehydro amino acids have been synthesized from (−)-α-pinene or (−)-verbenone. researchgate.netdoi.org The rigid, chiral scaffold of the pinene or verbenone derivative acts as a "chiral inducer," effectively shielding one face of the molecule. doi.org This steric hindrance forces incoming reagents, such as diazomethane in a 1,3-dipolar cycloaddition, to attack the opposite, less hindered face, resulting in high π-facial diastereoselection and the formation of cyclopropanes as single diastereomers. researchgate.netdoi.org

Chiral Catalysts: Chiral catalysts offer a more atom-economical approach, where a small amount of a chiral substance can generate large quantities of a chiral product. Various transition-metal catalysts are effective in these transformations. For example, the hydrogenation of cyclobutyl dehydro-amino acid derivatives has been successfully carried out using catalysts like Wilkinson's catalyst, (S,S)-chiraphos-Rh, and Et-duphos-Rh. researchgate.net The use of a chiral catalyst is particularly crucial for substrates where the chiral cyclobutyl unit is separated from the reactive double bond by a methylene group, as it is the catalyst, not the distant chiral center, that primarily dictates the stereochemistry of the hydrogenation. researchgate.net Similarly, chiral diol-based organocatalysts, such as derivatives of BINOL and VANOL, have proven effective in creating a chiral environment for transformations by coordinating with reagents or substrates. nih.gov Chiral rhodium complexes have also been used to catalyze enantioselective cyclopropanation reactions, achieving excellent enantio- and diastereoselectivity. organic-chemistry.org

The following table summarizes the role of various chiral agents in stereoselective synthesis relevant to cyclobutane amino acid precursors.

Chiral Agent TypeExample(s)Reaction TypeMechanism of StereocontrolAchieved Selectivity
Chiral Auxiliary Derived from (−)-α-pinene or (−)-verbenone1,3-Dipolar CycloadditionThe cyclobutyl moiety acts as a chiral inducer, governing π-facial diastereoselection via steric hindrance. researchgate.netdoi.orgHigh (single diastereomers) researchgate.net
Chiral Catalyst (S,S)-chiraphos-Rh, Et-duphos-RhHydrogenationThe chiral ligand on the rhodium center creates a chiral pocket that dictates the face of hydrogenation. researchgate.netHigh stereoselectivity researchgate.net
Chiral Catalyst Chiral Rhodium(III) ComplexCyclopropanationWeak coordination between the catalyst and substrate leads to a highly organized transition state. organic-chemistry.orgup to 99% ee, >20:1 dr organic-chemistry.org
Chiral Catalyst (S)-VANOL, (S)-VAPOLPetasis ReactionVaulted biaryl phenol catalysts create a chiral environment for the multicomponent condensation. nih.govup to 95.5:4.5 er nih.gov

ee = enantiomeric excess; dr = diastereomeric ratio; er = enantiomeric ratio

Detailed Understanding of Transition States in Stereoselective Processes

The stereochemical outcome of a reaction is determined at the transition state—the highest energy point along the reaction coordinate. A detailed understanding of the geometry and energetics of competing transition states is therefore essential for designing and optimizing stereoselective syntheses.

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for elucidating these transient structures. In the synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives, DFT calculations of the most stable conformations have helped to rationalize the observed high π-facial diastereoselection. researchgate.netdoi.org These calculations show that the steric hindrance imposed by substituents on the chiral cyclobutane ring, such as gem-dimethyl groups, creates a significant energy difference between the transition states for attack on the two different faces of the double bond. The favored transition state is the one where the attacking reagent approaches from the less sterically encumbered face. doi.org

Lewis acid-promoted [2+2] cycloadditions of allenes with alkenes provide another example. These reactions are believed to proceed through concerted, asynchronous transition states. researchgate.net Mechanistic experiments, including the use of labeled alkenes and Hammett analysis, help to illuminate these transition state models, allowing for the rational development of more selective catalysts. researchgate.net The interaction between the chiral catalyst and the substrate in the transition state is critical; favorable "matched" interactions lower the energy of the desired transition state, while unfavorable "mismatched" interactions raise the energy of the transition state leading to the undesired product. nih.gov

Regioselectivity Control in Cycloaddition and Amination Reactions

Regioselectivity refers to the control over the orientation of bond formation, a critical aspect in the synthesis of substituted cyclobutanes. [2+2] cycloaddition and amination reactions are key steps where regioselectivity must be carefully managed.

Cycloaddition Reactions: The formation of the cyclobutane ring itself is often achieved via a [2+2] cycloaddition. Visible-light-mediated photocatalysis has emerged as a powerful method for these reactions. For instance, the intermolecular [2+2] photocycloaddition of styrenes to phenothiazines proceeds with excellent regio- and diastereoselectivity. nih.gov The proposed mechanism involves a photoinduced electron transfer (PET), which is supported by DFT studies. nih.gov Similarly, a method for the [2+2] cycloaddition of terminal alkenes with allenoates allows for the rapid and high-yield synthesis of 1,3-substituted cyclobutanes under simple conditions. researchgate.netacs.org The inherent electronic and steric properties of the reacting partners often dictate the regiochemical outcome in these cycloadditions.

Amination Reactions: Introducing the amino group with correct regioselectivity is also crucial. Photocatalytic methods can be used to generate nitrogen-centered radicals from precursors like oxime carbonates. These radicals can then add across alkenes. acs.org The regioselectivity of the addition of the resulting oxygen- and nitrogen-centered radicals can be complementary to other methods, providing valuable synthetic routes to amino alcohol derivatives. acs.org This approach, which can involve an energy transfer (EnT) pathway for homolytic N–O bond cleavage, allows for the installation of both amine and alcohol functionalities in a single step with defined regiochemistry. acs.org

The table below illustrates examples of regiocontrol in relevant reactions.

Reaction TypeReactantsCatalyst/ConditionsProductRegioselectivity
[2+2] Photocycloaddition Angular Phenothiazine + StyreneVisible Light (λmax = 457 nm)Cyclobutylated PhenothiazineExcellent nih.gov
[2+2] Cycloaddition Terminal Alkene + AllenoateThermal1,3-Disubstituted CyclobutaneHigh acs.org
Oxyimination Unactivated Alkene + Oxime CarbonateMetal-free Photosensitizer1,2-AminoalcoholComplementary to Sharpless Aminohydroxylation acs.org

Influence of Substrate and Catalyst Chirality on Diastereoselection

Diastereoselection in asymmetric synthesis is often governed by a complex interplay between the chirality of the substrate and the chirality of the catalyst. When both are chiral, they can either reinforce each other's stereodirecting influence (a "matched pair") or oppose it (a "mismatched pair").

The synthesis of cyclobutane amino acids from chiral precursors like (−)-α-pinene is an example of substrate-controlled diastereoselection. The inherent chirality of the cyclobutane moiety dictates the facial selectivity of subsequent reactions. researchgate.net However, when a chiral catalyst is introduced, the situation becomes one of double stereodifferentiation. The efficiency and even the direction of the stereochemical induction can be highly dependent on the specific combination of substrate enantiomer and catalyst enantiomer.

In some cases, a chiral catalyst can be essential to achieve high selectivity, even when the substrate is already chiral. nih.gov This is because the catalyst can promote a specific transition state geometry that overrides the inherent, and perhaps weak, directing ability of the substrate's chiral center. nih.gov The choice of catalyst is therefore critical to create a favorable, matched transition-state relationship that leads efficiently to the desired diastereomer. nih.gov Conversely, an achiral catalyst or a stereochemically mismatched chiral catalyst may fail to provide any selectivity or yield. nih.gov

Energy Transfer Mechanisms in Photocatalytic Processes

Photocatalysis has become a versatile tool for organic synthesis, including the modification of amino acids and the formation of cyclobutane rings. nih.govrsc.org These reactions can proceed through different mechanisms, most commonly involving either single electron transfer (SET) or energy transfer (EnT). acs.orgrsc.org

In an energy transfer mechanism, a photocatalyst (PC) absorbs light to reach an electronically excited state (PC*). rsc.orgresearchgate.net Instead of transferring an electron, the excited photocatalyst collides with a substrate molecule and transfers its electronic energy, promoting the substrate to an excited state (often a triplet state). This energized substrate can then undergo reactions that are inaccessible in the ground state, such as a [2+2] cycloaddition. organic-chemistry.org

A key example is the enantioselective [2+2] cycloaddition catalyzed by a chiral phosphoric acid featuring thioxanthone moieties. The thioxanthone part of the catalyst acts as the photosensitizer, absorbing visible light and facilitating a triplet energy transfer to the substrate, which then undergoes the cycloaddition within the chiral environment provided by the phosphoric acid. organic-chemistry.org This process is distinct from photoredox cycles that rely on the oxidation or reduction of a substrate. rsc.org The choice of photocatalyst is critical, as its excited-state energy must be sufficient to activate the desired substrate pathway. acs.org

Emerging Research Directions and Challenges for R Tert Butyl 2 Amino 2 Cyclobutylacetate

Development of More Sustainable and Efficient Synthetic Routes

Future efforts are likely to focus on several key areas:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods, such as asymmetric hydrogenation, alkylation, or amination of suitable prochiral precursors, could significantly improve the efficiency and atom economy of the synthesis. Identifying catalysts that can effectively control the stereochemistry at the α-carbon adjacent to the cyclobutane (B1203170) ring is a primary challenge.

Biocatalysis and Chemoenzymatic Methods: The use of enzymes, such as lipases for kinetic resolution of racemic esters or transaminases for asymmetric amination, offers a promising green alternative to traditional chemical methods. For instance, lipase-catalyzed transesterification has been successfully employed in the synthesis of other chiral esters. nih.gov Challenges in this area include identifying or engineering enzymes with high selectivity and activity for the specific cyclobutyl substrate.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and efficiency. Developing a continuous flow process for the synthesis of (R)-tert-Butyl 2-amino-2-cyclobutylacetate could lead to higher throughput and better process control, minimizing waste and energy consumption.

Synthetic Strategy Potential Advantages Key Challenges
Catalytic Asymmetric SynthesisHigh enantioselectivity, atom economyCatalyst design and synthesis, substrate scope
BiocatalysisMild reaction conditions, high selectivity, greenEnzyme discovery and engineering, substrate specificity
Flow ChemistryImproved safety, scalability, and efficiencyReactor design, optimization of reaction parameters
Renewable Starting MaterialsReduced environmental impact, sustainabilityIdentification of suitable feedstocks, development of efficient conversion pathways

Exploration of Novel Biological Activities through Structural Modification

The unique conformational constraints imposed by the cyclobutane ring make this compound an attractive scaffold for the design of novel bioactive molecules. Cyclobutane-containing compounds have been reported to exhibit a range of biological activities, including antimicrobial, antibacterial, and antitumor properties.

Future research in this area will likely involve the systematic structural modification of the parent molecule to explore its potential as a therapeutic agent. Key areas for exploration include:

Peptidomimetics: The incorporation of this compound into peptide sequences can induce specific secondary structures, such as turns and helices. These conformationally constrained peptidomimetics could act as inhibitors of protein-protein interactions or as enzyme inhibitors.

Derivatization of the Amino Group: Acylation or sulfonylation of the amino group with various functional groups can lead to a diverse library of compounds for biological screening.

Modification of the Ester Group: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a range of amides and esters with potentially different biological activities and pharmacokinetic properties.

Substitution on the Cyclobutane Ring: The introduction of substituents on the cyclobutane ring can further modulate the shape and electronic properties of the molecule, potentially leading to enhanced biological activity or selectivity.

Modification Site Potential Outcome Example of Exploration
Incorporation into PeptidesCreation of conformationally constrained peptidomimeticsSynthesis of short peptides containing the cyclobutane amino acid to study their effect on secondary structure and biological activity.
Amino GroupAlteration of hydrogen bonding capacity and overall polaritySynthesis of a library of N-acyl and N-sulfonyl derivatives for screening against various biological targets.
Ester GroupModulation of solubility, stability, and biological activityHydrolysis to the carboxylic acid followed by amide coupling with a series of amines to create new chemical entities.
Cyclobutane RingFine-tuning of molecular shape and lipophilicityDevelopment of synthetic routes to introduce substituents at various positions on the cyclobutane ring.

Integration into Advanced Materials Science Research (e.g., Surfactants, Organogelators)

The amphiphilic nature of amino acid derivatives, possessing both a polar head group (the amino acid moiety) and a nonpolar tail, makes them excellent candidates for the development of self-assembling materials such as surfactants and organogelators. The presence of the rigid cyclobutane ring in this compound can impart unique packing properties, influencing the morphology and stability of the resulting self-assembled structures.

Emerging research directions in this area include:

Organogelators: Modification of the amino group with long alkyl chains can lead to the formation of low-molecular-weight organogelators. These molecules can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and leading to gel formation. The chirality and rigidity of the cyclobutane unit could play a crucial role in the gelation process.

Surfactants: The synthesis of derivatives with tailored hydrophilic-lipophilic balance (HLB) could lead to novel surfactants with applications in emulsification, foaming, and as delivery vehicles for drugs or other active molecules. The unique shape of the cyclobutane group could influence the packing at interfaces, leading to different properties compared to conventional surfactants.

Polymer Science: this compound can be used as a chiral monomer in the synthesis of novel polymers. The resulting polymers could have interesting properties, such as chirality, thermal stability, and specific recognition capabilities, making them suitable for applications in chiral separations, catalysis, and biomedical devices.

Material Type Key Structural Feature Potential Application
OrganogelatorsSelf-assembly into fibrillar networksDrug delivery, templating for materials synthesis, environmental remediation
SurfactantsAmphiphilic characterEmulsifiers, detergents, drug delivery systems
Chiral PolymersChiral monomer unitChiral chromatography, asymmetric catalysis, smart materials

Computational Studies in Reaction Design and Mechanistic Prediction

Computational chemistry offers powerful tools to guide the development of new synthetic routes and to understand the structure-property relationships of molecules like this compound. Density Functional Theory (DFT) and other computational methods can be employed to investigate various aspects of its chemistry.

Future research will likely leverage computational studies to:

Predict Reaction Outcomes: Computational modeling can be used to predict the stereochemical outcome of asymmetric reactions, helping in the rational design of catalysts and reaction conditions for the synthesis of the desired (R)-enantiomer.

Elucidate Reaction Mechanisms: DFT calculations can provide detailed insights into the mechanisms of key synthetic steps, such as the formation of the cyclobutane ring or the introduction of the amino group. This understanding can be used to optimize reaction conditions and improve yields.

Predict Conformational Preferences: The conformational landscape of this compound and its derivatives can be explored using computational methods. This information is crucial for understanding its biological activity and its self-assembly behavior in materials science.

In Silico Screening: Computational docking studies can be used to predict the binding affinity of derivatives of this compound to various biological targets, enabling the prioritization of compounds for synthesis and experimental testing.

Computational Method Application Area Expected Outcome
Density Functional Theory (DFT)Reaction mechanism and catalyst designUnderstanding of transition states and reaction pathways, leading to optimized synthetic routes.
Molecular Dynamics (MD) SimulationsConformational analysis and self-assemblyPrediction of stable conformations and aggregation behavior in different environments.
Molecular DockingVirtual screening for biological activityIdentification of potential protein targets and prediction of binding modes.

Q & A

Q. What are the recommended synthetic routes for (R)-tert-Butyl 2-amino-2-cyclobutylacetate, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group followed by cyclobutane ring formation. A common approach involves coupling tert-butyl chloroacetate with a cyclobutylamine precursor under basic conditions (e.g., NaHCO₃ in THF) . Enantiomeric purity is highly sensitive to the choice of chiral catalysts (e.g., Ru-BINAP complexes) and reaction temperature. For example, lower temperatures (0–5°C) reduce racemization but may slow reaction kinetics. Monitoring via chiral HPLC or polarimetry is critical to assess enantioselectivity. Comparative studies suggest that Mitsunobu reactions with chiral alcohols can also yield high enantiomeric excess (ee >95%) when paired with triphenylphosphine/DIAD systems .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm backbone connectivity. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and cyclobutyl protons (δ ~1.8–2.5 ppm, multiplet). NOESY can resolve stereochemistry by detecting spatial proximity between the amino group and cyclobutyl substituents .
  • IR : The ester carbonyl (C=O) stretch appears at ~1740 cm⁻¹, while the amine N-H stretch is observed at ~3350 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 229.2 for C₁₂H₂₁NO₂) .
  • X-ray Crystallography : Definitive stereochemical assignment requires single-crystal analysis, particularly for resolving R vs. S configurations .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use explosion-proof equipment in well-ventilated areas. Avoid contact with strong oxidizers (e.g., tert-butyl hydroperoxide) to prevent exothermic side reactions .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) can identify susceptibility to racemization or ester hydrolysis. Monitor via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize catalytic asymmetric synthesis to improve yield and enantioselectivity?

  • Methodological Answer :
  • Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) or transition-metal catalysts (e.g., Pd-BINAP) in dynamic kinetic resolution (DKR) setups. For example, Pd-catalyzed allylic amination with cyclobutyl substrates achieves >90% ee under optimized ligand ratios .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may reduce ee. Mixed solvents (e.g., THF/hexane) balance reaction rate and selectivity.
  • Kinetic Control : Use stopped-flow IR or in-situ Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Q. What computational methods are suitable for predicting reactivity and stereochemical outcomes?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software can model transition states to predict enantioselectivity. For instance, B3LYP/6-31G(d) level calculations reveal steric clashes between the tert-butyl group and cyclobutyl ring in competing transition states .
  • MD Simulations : Molecular dynamics (e.g., AMBER) assess conformational flexibility of the cyclobutyl ring, which influences nucleophilic attack trajectories.
  • Machine Learning : Train models on PubChem datasets to correlate substituent effects (e.g., electron-withdrawing groups on cyclobutane) with reaction yields .

Q. How do structural modifications to the cyclobutyl or tert-butyl groups affect physicochemical properties?

  • Methodological Answer :
  • Cyclobutyl Modifications : Introducing electron-deficient substituents (e.g., fluorine) increases ring strain, altering reaction kinetics. Compare Hammett σ values to quantify electronic effects .
  • tert-Butyl Replacement : Swap with bulkier groups (e.g., adamantyl) to study steric effects on crystallization behavior. DSC/TGA analyses show increased melting points (ΔTm ~20°C) but reduced solubility in nonpolar solvents .
  • LogP Studies : Measure partition coefficients (octanol/water) to evaluate hydrophobicity changes. Replace the tert-butyl group with a PEG chain to enhance aqueous solubility for biological assays .

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